molecular formula C5H8Cl3NO2 B14595602 ethyl N-(2,2,2-trichloroethyl)carbamate CAS No. 59357-92-5

ethyl N-(2,2,2-trichloroethyl)carbamate

Cat. No.: B14595602
CAS No.: 59357-92-5
M. Wt: 220.48 g/mol
InChI Key: LFCZTAMKCJLTOL-UHFFFAOYSA-N
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Description

Ethyl N-(2,2,2-trichloroethyl)carbamate is a halogenated carbamate derivative characterized by a trichloroethyl group attached to the carbamate nitrogen. This compound is primarily utilized in organic synthesis as an intermediate, particularly in the formation of urea derivatives and protected amines. Its synthesis involves reacting 2,2,2-trichloroethyl chloroformate (TrocCl) with hydroxylamine derivatives or amines in the presence of a base such as triethylamine (Et₃N) . The trichloroethyl group imparts stability under acidic conditions, making it a valuable protecting group in multistep syntheses .

Properties

CAS No.

59357-92-5

Molecular Formula

C5H8Cl3NO2

Molecular Weight

220.48 g/mol

IUPAC Name

ethyl N-(2,2,2-trichloroethyl)carbamate

InChI

InChI=1S/C5H8Cl3NO2/c1-2-11-4(10)9-3-5(6,7)8/h2-3H2,1H3,(H,9,10)

InChI Key

LFCZTAMKCJLTOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation of Urethane with Chloral

The most widely documented method involves the acid-catalyzed condensation of urethane (ethyl carbamate) with chloral (trichloroacetaldehyde) . This one-step reaction, first reported by Foglia and Swern (1968), proceeds under mild conditions to yield the target compound.

Reaction Scheme :
$$
\text{Urethane} + \text{Chloral} \xrightarrow{\text{HCl}} \text{Ethyl N-(2,2,2-Trichloroethyl)Carbamate} + \text{H₂O}
$$

Procedure :
A mixture of 35.6 g (0.4 mol) urethane and 59 g (0.4 mol) chloral is treated with 30 mL concentrated hydrochloric acid under vigorous stirring. The exothermic reaction is controlled at 25°C , resulting in the precipitation of a crystalline solid. Filtration yields 77.6 g (88% yield) of the product with a melting point of 103°C .

Key Parameters :

  • Catalyst : Hydrochloric acid (20–30% by volume).
  • Temperature : Ambient (20–25°C).
  • Reaction Time : 1–2 hours.

Advantages :

  • High atom economy.
  • No requirement for inert atmospheres or specialized equipment.

Alternative Catalytic Systems

Bal’on et al. (1976) explored modified conditions using sulfuric acid or Lewis acids (e.g., ZnCl₂) to enhance reaction rates. While these catalysts reduced reaction times to 30–45 minutes , yields remained comparable to the HCl method (85–90% ). However, the use of stronger acids introduced challenges in product purification due to side reactions with moisture-sensitive intermediates.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

The patent US3404170A (1968) describes a scalable protocol for producing this compound as a precursor to 1,2,2,2-tetrachloroethyl isocyanate . The process integrates:

  • Automated dosing systems for precise control of chloral and urethane feeds.
  • In-line neutralization to minimize acid waste.

Typical Production Metrics :

Parameter Value
Batch Size 100–500 kg
Purity ≥98% (HPLC)
Waste Generation 5–10% aqueous HCl byproduct

Solvent Selection and Yield Enhancement

The choice of solvent significantly impacts yield and purity. Early methods employed methylene chloride or chlorobenzene , but modern adaptations favor toluene due to its lower toxicity and improved phase separation during workup. A comparative analysis of solvents is provided below:

Solvent Yield (%) Purity (%) Reaction Time (h)
Methylene Chloride 88 97 1.5
Toluene 92 98 1.2
Chlorobenzene 85 96 2.0

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 1.28 (t, 3H, CH₂CH₃), 3.65 (q, 2H, CH₂CH₃), 4.21 (s, 2H, NCH₂CCl₃).
  • ¹³C NMR : δ 14.1 (CH₂CH₃), 44.8 (NCH₂), 61.5 (OCH₂), 95.7 (CCl₃), 156.2 (C=O).

Infrared (IR) Spectroscopy :

  • Strong absorption at 1730 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase confirms purity ≥98%. Residual chloral and urethane are typically below 0.5% in optimized batches.

Applications in Organic Synthesis

This compound serves as a critical intermediate in the synthesis of isocyanates via phosgenation. For example, treatment with phosgene and dimethylformamide (DMF) in chlorobenzene at reflux produces 1,2,2,2-tetrachloroethyl isocyanate in 40–48% yield .

Mechanistic Insight :
The reaction proceeds through the formation of a chloroimidate intermediate , which undergoes elimination of CO₂ and HCl to generate the isocyanate: $$ \text{RNHCO₂Et} + \text{COCl₂} \rightarrow \text{RNCO} + \text{CO₂} + \text{HCl} + \text{EtCl} $$

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2,2-trichloroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroethyl carbamate derivatives, while substitution reactions can produce a variety of carbamate compounds with different functional groups .

Scientific Research Applications

Ethyl N-(2,2,2-trichloroethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(2,2,2-trichloroethyl)carbamate involves its interaction with molecular targets such as enzymes. The trichloroethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it useful in applications like pesticide development .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Group Variations

2,2,2-Trifluoroethyl Carbamates
  • Example: 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate (C₁₀H₇F₆NO₂)
  • Key Differences :
    • The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability in medicinal chemistry applications.
    • Unlike the trichloroethyl group, trifluoroethyl derivatives exhibit higher electronegativity, influencing reactivity in nucleophilic substitutions .
  • Applications : Used in crop protection and drug development due to fluorine’s bioisosteric properties .
Ethyl Carbamate (EC)
  • Structure: Simpler non-halogenated carbamate (NH₂COOEt).
  • Key Differences: Ethyl carbamate lacks halogen substituents, resulting in higher volatility and lower thermal stability. EC is a known carcinogen, prevalent in fermented foods and alcoholic beverages, with regulatory limits (e.g., 150 µg/L in Canada) .
Nitro- and Chlorosulfinyl-Substituted Carbamates
  • Examples :
    • Methyl (chlorosulfinyl)(methyl)carbamate
    • 2,2,2-Trichloroethyl (chlorosulfinyl)(methyl)carbamate
  • Key Differences :
    • Chlorosulfinyl groups enhance electrophilicity, making these compounds reactive intermediates in pesticide synthesis.
    • The trichloroethyl group here stabilizes the carbamate during sulfonation reactions .

Physicochemical Properties

Property Ethyl N-(2,2,2-Trichloroethyl)Carbamate Ethyl Carbamate 2,2,2-Trifluoroethyl Carbamate
Molecular Weight ~258.5 g/mol (C₅H₇Cl₃NO₂) 89.09 g/mol ~211.18 g/mol (C₈H₁₂NO₂F₃)
Stability Stable under acidic conditions Degrades thermally High metabolic stability
Boiling Point >200°C (estimated) 182–184°C Not reported
NMR Signals δ 5.09–4.66 (CH₂Cl₃), δ 146.15 (C=O) δ 1.2 (CH₃), δ 4.1 (CH₂) Distinct CF₃ signals (~δ 120)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(2,2,2-trichloroethyl)carbamate, and how can reaction efficiency be evaluated?

  • Methodology : The compound can be synthesized via carbamate formation using 2,2,2-trichloroethyl chloroformate and ethylamine derivatives. Key parameters include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 amine:chloroformate). Reaction progress can be monitored using TLC or HPLC, with product purity assessed via 1H NMR^1 \text{H NMR} (e.g., triplet signals for -CH2_2Cl3_3 at δ 4.2–4.5 ppm) and GC-MS for molecular ion confirmation .

Q. Which analytical techniques are most reliable for characterizing this carbamate’s structural and purity profile?

  • Methodology :

  • Spectroscopy : 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} to identify carbamate carbonyl (δ 155–160 ppm) and trichloroethyl groups. IR spectroscopy for N-H (3300 cm1^{-1}) and C=O (1700 cm1^{-1}) stretches .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or GC-MS with electron ionization (EI) for fragmentation patterns .
  • Elemental Analysis : Verify C, H, N, Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How does the trichloroethyl substituent influence the compound’s stability under varying pH and thermal conditions?

  • Methodology :

  • Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via LC-MS to identify products (e.g., ethylamine or trichloroethanol). The electron-withdrawing Cl3_3 group enhances resistance to alkaline hydrolysis compared to unsubstituted carbamates .
  • Thermal Degradation : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (typically >150°C). Conflicting data on degradation pathways (e.g., urea vs. cyanate formation) can be resolved using isotopic labeling and tandem MS .

Q. What molecular interactions underpin this compound’s potential as a glycogen synthase kinase-3β (GSK-3β) inhibitor?

  • Methodology :

  • Docking Studies : Perform in silico docking (AutoDock Vina, Schrödinger Suite) using GSK-3β crystal structures (PDB: 1I09). The trichloroethyl group may occupy hydrophobic pockets, while the carbamate carbonyl forms hydrogen bonds with Lys85 or Asp200 .
  • Enzyme Assays : Validate inhibition via kinase activity assays (e.g., ADP-Glo™) and IC50_{50} determination. Compare with analogs (e.g., trifluoroethyl derivatives) to delineate substituent effects .

Q. How can contradictory reports on its cytotoxicity mechanisms be reconciled?

  • Methodology :

  • Mechanistic Studies : Use RNA-seq or proteomics to identify differentially expressed genes/proteins in treated cell lines (e.g., HepG2). Discrepancies may arise from cell-type-specific metabolic activation (e.g., cytochrome P450-mediated vs. spontaneous hydrolysis) .
  • Reactive Intermediate Trapping : Employ glutathione (GSH) or N-acetylcysteine (NAC) to trap electrophilic intermediates formed during metabolic degradation .

Methodological Considerations for Data Interpretation

  • Contradictory Data Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .
  • Toxicity Profiling : Combine Ames tests (mutagenicity), zebrafish embryo assays (developmental toxicity), and in vitro hepatotoxicity models to address conflicting safety data .

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